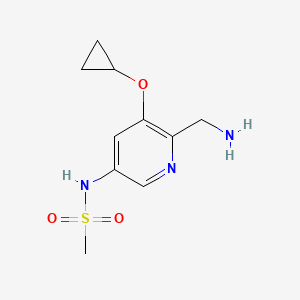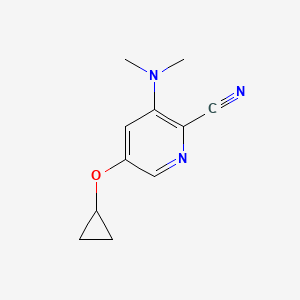![molecular formula C18H23N3O3S B14811227 N,N-diethyl-4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B14811227.png)
N,N-diethyl-4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide is an organic compound with the molecular formula C18H23N3O3S This compound is characterized by its complex structure, which includes a sulfonamide group, a diazenyl linkage, and an ethyl-substituted hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide typically involves a multi-step process. One common method includes the diazotization of 5-ethyl-2-aminophenol followed by coupling with N,N-diethyl-4-aminobenzenesulfonamide. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the diazenyl group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary, but typical reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites, while the sulfonamide group may enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-aminobenzenesulfonamide: Lacks the diazenyl and hydroxyphenyl groups.
5-ethyl-2-aminophenol: Lacks the sulfonamide and diazenyl groups.
N,N-diethyl-4-[(2-hydroxyphenyl)diazenyl]benzenesulfonamide: Similar structure but without the ethyl substitution on the hydroxyphenyl group.
Uniqueness
N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diazenyl and sulfonamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H23N3O3S/c1-4-14-7-12-18(22)17(13-14)20-19-15-8-10-16(11-9-15)25(23,24)21(5-2)6-3/h7-13,22H,4-6H2,1-3H3 |
InChI Key |
PZRACZBLDMEMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


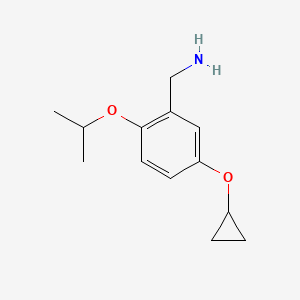
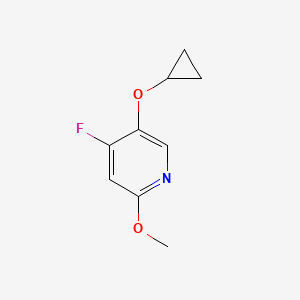
![N-benzyl-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14811175.png)
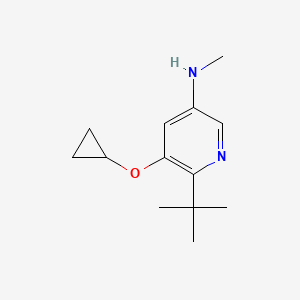


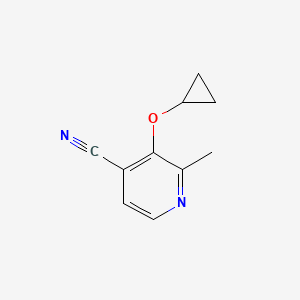

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B14811199.png)

